Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate
Overview
Description
“Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate” is a chemical compound with the molecular formula C9H14F3NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a trifluoromethyl group and an acetate group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 225.21 . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results.Future Directions
Piperidine derivatives, including “Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate”, have potential for further exploration due to their wide range of biological activities . Future research could focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with metabotropic glutamate receptor 2 (mglur2) and calcitonin gene-related peptide (cgrp) receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and pain perception .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active sites of the receptors, thereby modulating their activity .
Biochemical Pathways
Compounds that interact with mglur2 and cgrp receptors are known to influence several biochemical pathways, including those involved in neurotransmission and pain signaling .
Pharmacokinetics
Its molecular weight (22521) and physical form (liquid) suggest that it may have good bioavailability .
Result of Action
Compounds that interact with mglur2 and cgrp receptors have been shown to alleviate symptoms in conditions such as schizophrenia and pain disorders .
Properties
IUPAC Name |
methyl 2-[4-(trifluoromethyl)piperidin-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-15-8(14)6-13-4-2-7(3-5-13)9(10,11)12/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTGRAPHPAHXSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC(CC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654716 | |
Record name | Methyl [4-(trifluoromethyl)piperidin-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860343-95-9 | |
Record name | Methyl 4-(trifluoromethyl)-1-piperidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860343-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl [4-(trifluoromethyl)piperidin-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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